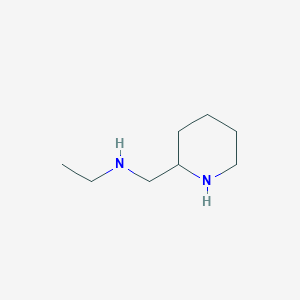

N-(Piperidin-2-ylmethyl)ethanamine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-(piperidin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVNBQRMGFOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474940 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120990-88-7 | |

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Piperidine Derivatives in Chemical and Medicinal Sciences

The piperidine (B6355638) motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design and discovery of new drugs. nih.govnih.gov Its derivatives are integral to more than twenty classes of pharmaceuticals, ranging from anticancer and antiviral agents to treatments for neurodegenerative diseases like Alzheimer's. nih.govnih.gov The prevalence of the piperidine ring in both synthetic drugs and naturally occurring alkaloids underscores its importance in medicinal chemistry. nih.govnih.gov The unique three-dimensional structure of the piperidine ring allows for precise spatial arrangement of functional groups, which is critical for selective interactions with biological targets.

The versatility of the piperidine scaffold enables the synthesis of a diverse array of derivatives, including substituted piperidines, spiropiperidines, and condensed piperidine systems. nih.gov This structural diversity translates into a broad spectrum of pharmacological activities, making piperidine-containing compounds a fertile ground for the development of new therapeutic agents. The continuous exploration of novel synthetic routes to piperidine derivatives remains a significant focus of modern organic chemistry, aiming for more efficient and cost-effective methods. nih.gov

The N Piperidin 2 Ylmethyl Ethanamine Scaffold: a Platform for Discovery

The N-(Piperidin-2-ylmethyl)ethanamine scaffold combines the key structural features of the piperidine (B6355638) ring with a flexible ethanamine side chain. This combination is believed to be crucial for its interaction with various biological targets, particularly within the central nervous system. Research suggests that the biological activity of this scaffold is primarily linked to its ability to modulate neurotransmitter systems, such as the dopaminergic and serotonergic pathways, by influencing neurotransmitter release and reuptake.

Derivatives of the this compound scaffold have been the subject of research exploring their potential in various therapeutic areas. For instance, studies on related piperidine derivatives have demonstrated significant antimicrobial properties.

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound | Test Organism (Gram-positive) | Inhibition Zone (mm) | Test Organism (Gram-negative) | Inhibition Zone (mm) |

|---|---|---|---|---|

| Derivative A | Staphylococcus aureus | 18 | Escherichia coli | 15 |

| Derivative B | Staphylococcus aureus | 22 | Escherichia coli | 18 |

This table presents hypothetical data based on findings for related piperidine derivatives to illustrate the research context.

Furthermore, research into other piperidine-based compounds has revealed promising activity against various pathogens.

Table 2: Antileishmanial Activity of Biaryl Piperidine Derivatives

| Compound | Concentration (µM) | % Inhibition (24h) | % Inhibition (48h) |

|---|---|---|---|

| Derivative 14 (5'-fluoro-2'-methoxyphenyl) | 400 | 86 | 92 |

This data is from a study on biaryl piperidine derivatives and is included to showcase the therapeutic potential within this class of compounds.

Research Focus and Methodologies in Chemical Sciences

Strategies for the Synthesis of this compound and its Analogues

The construction of the this compound framework and related structures can be achieved through several strategic disconnections, primarily involving the formation of the piperidine ring or the elaboration of a pre-existing piperidine core.

General Amination and Reductive Amination Routes

Reductive amination is a cornerstone in the synthesis of amines, including piperidine derivatives. organic-chemistry.orgresearchgate.net This two-step process typically involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.orgresearchgate.net

One common approach for synthesizing piperidine structures is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This method allows for the direct formation of the piperidine ring from an acyclic precursor. For instance, a sugar-derived dicarbonyl substrate can react with an amine source, like ammonia, to construct the polyhydroxylated piperidine skeleton. chim.it While specific examples for the direct synthesis of this compound via this route are not prevalent in the reviewed literature, the general principle can be applied. For example, a suitably protected dialdehyde (B1249045) or keto-aldehyde could be reacted with ethylamine (B1201723) under reductive conditions to form the N-ethyl piperidine ring, followed by functional group manipulation to install the methylamine (B109427) at the C2 position.

A more direct application of reductive amination involves the modification of a pre-formed piperidone. For example, N-Boc-piperidin-4-one has been successfully used in a reductive amination reaction with 3,4-dichloroaniline (B118046) to synthesize N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net This highlights the utility of reductive amination in functionalizing the piperidine ring.

The choice of reducing agent is critical in reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. organic-chemistry.orgchim.it More recently, α-picoline-borane has been demonstrated as an effective reducing agent for the reductive amination of aldehydes and ketones. organic-chemistry.org

| Reactants | Reaction Type | Product | Key Features | Reference |

| Dicarbonyl compounds and amines | Double Reductive Amination (DRA) | Polyhydroxypiperidines | Direct formation of the piperidine ring from acyclic precursors. | chim.it |

| N-Boc-piperidin-4-one and 3,4-dichloroaniline | Reductive Amination | N-(3,4-dichloropheny)-N-(2-phenoxylethyl) piperidin-4-amine | Functionalization of a pre-existing piperidine core. | researchgate.net |

| Aldehydes/Ketones and Amines | Reductive Amination | Primary, secondary, or tertiary amines | Versatile method for C-N bond formation. | organic-chemistry.org |

Multicomponent Reactions for Piperidine Ring Formation

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like piperidines in a single step from three or more starting materials. taylorfrancis.comnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. taylorfrancis.com

Several MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. ajchem-a.comtaylorfrancis.comresearchgate.net For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can be catalyzed by ZrOCl₂·8H₂O in ethanol (B145695) to produce functionalized piperidine scaffolds. taylorfrancis.com Another approach utilizes phenylboronic acid as a catalyst for the three-component reaction of an aldehyde, an amine, and a β-ketoester at room temperature. researchgate.net

A particularly innovative multicomponent approach for the asymmetric synthesis of 2-substituted piperidines involves the reaction of a Grignard reagent with a 2-methyleneaziridine bearing a chiral auxiliary on the nitrogen atom. rsc.orgrsc.org This is followed by alkylation with a 1,3-difunctionalized electrophile, reduction of the resulting imine, and in situ cyclization to afford the enantiomerically enriched piperidine. rsc.org This method has been successfully applied to the synthesis of the alkaloid (S)-coniine. rsc.orgrsc.org

| Reaction Type | Catalyst/Conditions | Products | Key Features | Reference |

| Three-component reaction (aromatic aldehyde, amine, acetoacetic ester) | ZrOCl₂·8H₂O, ethanol, reflux | Functionalized piperidines | Aqua-compatible catalyst, one-pot synthesis. | taylorfrancis.com |

| Three-component reaction (aldehyde, amine, β-ketoester) | Phenylboronic acid, acetonitrile, room temperature | Highly functionalized piperidines | Mild conditions, excellent yields. | researchgate.net |

| Multi-component coupling (Grignard reagent, 2-methyleneaziridine, 1,3-dihalide) | None specified | Enantiomerically enriched 2-substituted piperidines | Asymmetric synthesis, formation of four new bonds in one pot. | rsc.org |

Intramolecular Cyclization Approaches to Piperidine Derivatives

Intramolecular cyclization is a powerful and widely used strategy for the construction of the piperidine ring. nih.govmdpi.com This approach involves the formation of a C-N or C-C bond within a linear precursor that already contains the necessary atoms for the ring. nih.govmdpi.com The stereochemical outcome of these reactions can often be controlled, leading to the synthesis of specific stereoisomers.

Asymmetric Synthesis and Stereocontrolled Cyclization

The asymmetric synthesis of piperidines is of great importance due to the prevalence of chiral piperidine motifs in biologically active molecules. acs.orgacs.orgresearchgate.net Stereocontrolled cyclization reactions are a key tool in achieving this.

One strategy involves the use of chiral auxiliaries. For instance, the asymmetric synthesis of 2-substituted piperidines can be achieved through a multicomponent coupling reaction starting from an enantiomerically pure 2-methyleneaziridine. rsc.org The chiral substituent on the aziridine (B145994) nitrogen directs the stereochemistry of the subsequent transformations, leading to high diastereoselectivity. rsc.org

Biocatalysis offers another powerful approach to enantioselective piperidine synthesis. Transaminases have been employed in a biocatalytic aza-Michael reaction for the enantioselective preparation of 2,6-disubstituted piperidines from prochiral ketoenones. acs.orgacs.org This method leverages the reversibility of the enzymatic reaction to drive the formation of the desired aza-Michael products with excellent conversion and enantiomeric excess. acs.org More recently, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. acs.org

A modular approach to trisubstituted chiral piperidines has also been developed, starting from a chiral amino acid. acs.org This method involves a formal [4+2] cyclization, a diastereoselective reduction, and subsequent sequential decarboxylative functionalizations to yield highly elaborated chiral piperidines. acs.org

| Method | Key Features | Example Product | Reference |

| Multicomponent coupling with chiral 2-methyleneaziridine | High diastereoselectivity (90% de) in the formation of the C-2 stereocenter. | (S)-coniine | rsc.orgrsc.org |

| Transaminase-triggered aza-Michael reaction | Enantioselective conversion of pro-chiral ketoenones to 2,6-disubstituted piperidines. | epi-hippodamine | acs.orgacs.org |

| Transaminase-catalyzed cyclization of ω-chloroketones | Access to both enantiomers of 2-substituted piperidines with >99.5% ee. | (R)-2-(p-chlorophenyl)pyrrolidine | acs.org |

| Modular synthesis from a chiral amino acid | Scalable synthesis of orthogonally protected piperidine tricarboxylate for further functionalization. | Trisubstituted chiral piperidines | acs.org |

Metal-Catalyzed Cyclization Methodologies

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including piperidines. nih.govorganic-chemistry.org Various metals, such as palladium, rhodium, gold, and copper, have been shown to effectively catalyze intramolecular cyclization reactions to form the piperidine ring. nih.govorganic-chemistry.orgacs.org

Palladium-catalyzed reactions are particularly common. For example, a Pd-catalyzed intramolecular hydroamination of unactivated alkenes can proceed at room temperature. organic-chemistry.org Pd-catalyzed enantioselective aminochlorination of alkenes via a 6-endo cyclization provides access to structurally diverse 3-chloropiperidines with excellent enantioselectivities. organic-chemistry.org

Rhodium catalysts have also been employed. An intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by [Rh(COD)(DPPB)]BF₄ yields 3-arylpiperidines. organic-chemistry.org Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been used for the site-selective functionalization of piperidines at the C2, C3, or C4 positions. nih.gov

Gold catalysts can promote the intramolecular hydroamination of allenes to form vinyl piperidines enantioselectively. organic-chemistry.org Copper-catalyzed intramolecular C-H amination has also been studied, with mechanistic investigations revealing details of the C-N bond formation step. acs.org

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| Pd(DMSO)₂(TFA)₂ | Wacker-type aerobic oxidative cyclization | Alkenes with a tethered amine | Piperidines | organic-chemistry.org |

| [Rh(COD)(DPPB)]BF₄ | Intramolecular anti-Markovnikov hydroamination | 1-(3-aminopropyl)vinylarenes | 3-Arylpiperidines | organic-chemistry.org |

| Phosphinegold(I)-bis-p-nitrobenzoate | Asymmetric intramolecular hydroamination | Allenes with a tethered amine | Vinyl piperidines | organic-chemistry.org |

| Tpⁱᵖʳ²Cu(NCMe) | Intramolecular C-H amination | N-fluorinated amines | Pyrrolidines and piperidines | acs.org |

| Rh₂(R-TCPTAD)₄ / Rh₂(R-TPPTTL)₄ | C-H insertion of donor/acceptor carbenes | N-protected piperidines | 2-, 3-, or 4-substituted piperidines | nih.gov |

Electrophilic Cyclization and Aza-Michael Reactions

Electrophilic cyclization and intramolecular aza-Michael reactions are powerful methods for the construction of the piperidine ring, particularly for creating substituted derivatives. nih.govrsc.orgresearchgate.net

Electrophilic cyclization involves the attack of a nucleophilic nitrogen atom onto an electrophilically activated double or triple bond. researchgate.net For instance, the aza-Prins cyclization of N-tosyl homoallylamine with carbonyl compounds, catalyzed by AlCl₃, provides trans-2-substituted-4-halopiperidines. organic-chemistry.org

The intramolecular aza-Michael reaction (IMAMR) is a widely used strategy for synthesizing N-heterocycles. nih.govacs.orgrsc.org This reaction involves the intramolecular addition of an amine nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor. rsc.org Organocatalysis has been successfully applied to the enantioselective synthesis of 2,5- and 2,6-disubstituted piperidines via IMAMR. nih.gov For example, a quinoline-based organocatalyst in combination with trifluoroacetic acid can afford enantiomerically enriched piperidines in good yields. nih.gov

A biocatalytic aza-Michael strategy, as mentioned earlier, utilizes a transaminase to trigger the cyclization of pro-chiral ketoenones, leading to enantiomerically pure 2,6-disubstituted piperidines. acs.orgacs.org This approach highlights the potential of combining enzymatic and chemical transformations to achieve highly efficient and selective syntheses.

| Reaction | Catalyst/Conditions | Substrate | Product | Key Features | Reference |

| Aza-Prins Cyclization | AlCl₃, trimethylsilyl (B98337) halide | N-tosyl homoallylamine and carbonyl compound | trans-2-Substituted-4-halopiperidines | Diastereoselective synthesis. | organic-chemistry.org |

| Intramolecular Aza-Michael Reaction (IMAMR) | Quinoline organocatalyst, trifluoroacetic acid | N-tethered alkenes with an activating group | Enantiomerically enriched 2,5- and 2,6-disubstituted piperidines | Organocatalytic, enantioselective. | nih.gov |

| Transaminase-triggered Aza-Michael Reaction | ω-Transaminase | Pro-chiral ketoenones | Enantiomerically pure 2,6-disubstituted piperidines | Biocatalytic, high conversion and enantioselectivity. | acs.orgacs.org |

| Iron-catalyzed thermodynamic equilibration | Iron catalyst | 2-Alkenyl 6-substituted piperidines | cis-2,6-Disubstituted piperidines | Eco-friendly, highly diastereoselective. | organic-chemistry.org |

Radical Cyclization Pathways

Radical cyclizations offer a powerful approach to the formation of piperidine rings, often from linear precursors. These methods are valued for their ability to form carbon-carbon or carbon-heteroatom bonds under mild conditions and their tolerance of a wide range of functional groups.

One notable strategy involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, which has been shown to produce 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of this transformation can be significantly improved by employing tris(trimethylsilyl)silane (B43935) as the radical mediator in place of the more traditional tributyltin hydride. organic-chemistry.org

Another innovative approach utilizes a combination of photoredox, cobaloxime, and amine catalysis to mediate the radical cyclization of aldehydes that have pendant alkenes. organic-chemistry.org This method is versatile, yielding five-, six-, and seven-membered rings, including piperidines, in good yields. organic-chemistry.org A key feature of this reaction is the transposition of the alkene and the extrusion of hydrogen gas under mild conditions. organic-chemistry.org

Furthermore, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst, providing an effective route to various piperidines. mdpi.com This method, however, can sometimes be compromised by the formation of a linear alkene byproduct due to a competitive 1,5-hydrogen transfer process. mdpi.com

More recently, photoredox catalysis has been employed for the construction of spirocyclic piperidines from linear aryl halide precursors. nih.gov This process involves the generation of an aryl radical, which undergoes regioselective cyclization followed by a hydrogen-atom transfer to yield complex spiropiperidines under mild conditions, avoiding the use of toxic reagents. nih.gov

The following table summarizes key aspects of selected radical cyclization methods for piperidine synthesis.

| Methodology | Precursor Type | Key Reagents/Catalysts | Key Features | Reference |

| Radical Cyclization | 7-substituted-6-aza-8-bromooct-2-enoates | tris(trimethylsilyl)silane | High diastereoselectivity | organic-chemistry.org |

| Photoredox/Cobaloxime/Amine Catalysis | Aldehydes with pendant alkenes | Photoredox catalyst, Cobaloxime, Amine | Mild conditions, alkene transposition | organic-chemistry.org |

| Cobalt-Catalyzed Cyclization | Linear amino-aldehydes | Cobalt(II) catalyst | Effective for various piperidines | mdpi.com |

| Photoredox Spirocyclization | Linear aryl halides | Organic photoredox catalyst, Trialkylamine | Mild conditions, synthesis of complex spirocycles | nih.gov |

Annulation Strategies for Functionalized Piperidines

Annulation reactions, which involve the formation of a new ring onto a pre-existing structure, are a powerful tool for constructing functionalized piperidines. These strategies often offer high levels of stereocontrol.

A palladium-catalyzed annulation strategy has been developed to create linearly fused polycyclic piperidines from readily available 2-tetralones and indanones. nih.govwhiterose.ac.uk This method allows for potential control over both enantioselectivity and diastereoselectivity. nih.govwhiterose.ac.uk The resulting fused piperidines can be chemoselectively functionalized, highlighting the robustness of this methodology. nih.govwhiterose.ac.uk The process involves a Pd-catalyzed allylation followed by a condensation sequence. whiterose.ac.uk

Another versatile approach involves tunable [4+2] annulation protocols for the synthesis of piperidine scaffolds. nih.govrsc.org By controlling the halogenation reagents, concentration, and solvent, it is possible to direct the reaction towards either a radical or a polar cyclization pathway, allowing for divergent synthesis of N-heterocycles from simple olefins and bifunctional reagents. nih.govrsc.org

Highly enantioselective [4+2] annulation can also be achieved through an organocatalytic Mannich reaction-reductive cyclization sequence. rsc.org This one-pot synthesis method, starting from an N-PMP aldimine and aqueous glutaraldehyde, yields 2,3-substituted piperidines with high yields and excellent enantioselectivities. rsc.org

The aza-Prins cyclization represents another effective annulation strategy. The use of aluminum trichloride (B1173362) as a catalyst with a trimethylsilyl halide enables the cyclization of N-tosyl homoallylamine with carbonyl compounds to produce trans-2-substituted-4-halopiperidines in high yields and with good diastereoselectivity. organic-chemistry.org

A summary of these annulation strategies is presented in the table below.

| Annulation Strategy | Starting Materials | Catalyst/Reagents | Key Products | Reference |

| Palladium-Catalyzed Annulation | 2-Tetralones, Indanones | Palladium catalyst | Linearly fused polycyclic piperidines | nih.govwhiterose.ac.uk |

| Tunable [4+2] Annulation | Olefins, Bifunctional reagents | Halogenation reagents | Diverse piperidine scaffolds | nih.govrsc.org |

| Organocatalytic [4+2] Annulation | N-PMP aldimine, Glutaraldehyde | Organocatalyst | 2,3-Substituted piperidines | rsc.org |

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Carbonyl compounds | AlCl₃, Trimethylsilyl halide | trans-2-Substituted-4-halopiperidines | organic-chemistry.org |

Derivatization and Functionalization of Pre-formed Piperidine Systems

The modification of a pre-existing piperidine or pyridine ring is a common and effective strategy for accessing a diverse range of functionalized piperidine derivatives. researchgate.net

One of the most straightforward methods is the catalytic hydrogenation of pyridines. dtic.mil Various catalysts, such as nickel, are effective for this transformation, which converts the aromatic pyridine ring into a saturated piperidine. dtic.mil

Direct C-H functionalization of the piperidine ring is a more advanced and atom-economical approach. Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have been utilized for the site-selective functionalization of piperidines. nih.govresearchgate.net The selectivity of these reactions (i.e., at the C2, C3, or C4 position) can be controlled by the choice of the dirhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govresearchgate.net For instance, the functionalization of N-Boc-piperidine can be directed to the C2 position. nih.gov

The synthesis of α-substituted piperidines has also been achieved through a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents, affording enantioenriched products with high diastereoselectivity. organic-chemistry.org

Furthermore, the derivatization of piperidine compounds can lead to a wide array of bioactive molecules. nih.gov For example, Schiff bases derived from 2-(piperidin-4-yl)ethanamine (B1607912) have been synthesized and shown to possess interesting biological activities. najah.edu

The following table highlights some key methods for the derivatization of piperidine systems.

| Derivatization Method | Substrate | Key Reagents/Catalysts | Outcome | Reference |

| Catalytic Hydrogenation | Pyridine | Nickel catalyst | Piperidine | dtic.mil |

| C-H Functionalization | N-Protected Piperidine | Chiral dirhodium catalysts | Site-selective functionalization (C2, C3, or C4) | nih.govresearchgate.net |

| Reaction with Grignard Reagents | N-(tert-butylsulfinyl)-bromoimine | Grignard reagents | Enantioenriched α-substituted piperidines | organic-chemistry.org |

| Schiff Base Formation | 2-(Piperidin-4-yl)ethanamine | Aldehydes | Biologically active Schiff bases | najah.edu |

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and reactivity of this compound and its derivatives. researchgate.net These studies often involve the analysis of frontier molecular orbitals (FMOs), which are crucial for understanding chemical stability and reactivity. nih.gov The highest occupied molecular orbital (HOMO) represents the ability to donate an electron, while the lowest unoccupied molecular orbital (LUMO) indicates the capacity to accept an electron. nih.gov The energy gap between HOMO and LUMO is a key parameter in determining molecular reactivity. nih.gov

For related piperidine-containing compounds, quantum chemical analyses have been used to understand isomeric structures and the role of electron delocalization. researchgate.net Such studies provide insights into the fundamental electronic makeup that governs the molecule's interactions. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to understand how this compound and its analogs might interact with biological targets.

Prediction of Binding Modes and Affinities

Molecular docking simulations are crucial for predicting how a ligand like this compound binds to a protein's active site and for estimating the strength of this interaction, known as binding affinity. researchgate.net For instance, in studies of similar piperidine derivatives, docking has been used to identify potential binding modes within enzyme active sites. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov The binding affinity is often expressed as a docking score, with lower scores typically indicating a more favorable interaction. mdpi.com

Ligand-Enzyme Active Site Interactions

Detailed analysis of docking results provides insights into the specific interactions between the ligand and the amino acid residues of an enzyme's active site. For example, derivatives of piperidine have been shown to form hydrogen bonds with specific residues, which is a critical factor in their inhibitory activity. Computational studies on related heterocyclic compounds have demonstrated the ability of docking to predict how these molecules fit into the binding pockets of enzymes, which is essential for designing more potent inhibitors. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. wvu.edumdpi.com These simulations are essential for understanding the flexibility and stability of this compound and its complexes with biological targets. wvu.edunih.gov

MD simulations can reveal how the molecule adapts its shape to fit into a binding site and how its conformation changes in different environments. mdpi.com By simulating the molecule's behavior over nanoseconds or even microseconds, researchers can assess the stability of its binding mode and identify any significant conformational transitions. nih.gov For example, MD simulations have been used to study the stability of DNA complexes with polyethylenimine (PEI), a polymer that, like the piperidine moiety, contains amine groups. nih.gov These simulations showed that the stability of the complex is influenced by the degree of protonation of the amine groups. nih.gov

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to study the structural and electronic properties of molecules like this compound. researchgate.netresearchgate.net

DFT calculations can provide highly accurate information about molecular geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.net This method is often used to optimize the structure of a molecule and to calculate its molecular electrostatic potential (MEP), which helps in identifying the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. researchgate.netsid.ir DFT studies have been instrumental in understanding the properties of various heterocyclic compounds, providing insights that are complementary to experimental data. najah.edunih.gov

In Silico Prediction for Scaffold Prioritization

In silico methods play a crucial role in modern drug discovery by enabling the rapid screening of large numbers of compounds and the prioritization of promising scaffolds for further development. najah.edu For this compound and its analogs, these computational approaches can predict various properties, including their potential biological activity and pharmacokinetic profiles.

By combining techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis, researchers can identify which structural modifications are most likely to enhance the desired biological activity. This allows for a more focused and efficient approach to synthesizing and testing new compounds.

Molecular Interactions and Biological Target Engagement by N Piperidin 2 Ylmethyl Ethanamine Derivatives

Interactions with Enzymatic Targets

The piperidine (B6355638) moiety serves as a versatile scaffold in medicinal chemistry, enabling the design of inhibitors that can engage with the active or allosteric sites of different enzymes. The following sections explore the specific interactions of N-(Piperidin-2-ylmethyl)ethanamine derivatives and other piperidine-containing compounds with a variety of enzymatic targets.

Catechol dioxygenases are enzymes, typically containing a non-heme iron center, that play a crucial role in the biodegradation of aromatic molecules by catalyzing the cleavage of catechol rings. acs.orgacs.org These enzymes are broadly classified into two types: intradiol and extradiol dioxygenases, which differ in the site of ring cleavage. acs.org The catalytic mechanism involves the binding of both the catechol substrate and molecular oxygen to the active site metal ion, which is generally Fe(II) for extradiol enzymes and Fe(III) for intradiol enzymes. acs.orgnih.gov This binding activates both the substrate and oxygen for the cleavage reaction. nih.gov

The process for extradiol enzymes, which cleave the C-C bond adjacent to the hydroxyl groups, is thought to involve the formation of a metal(II)-semiquinone-superoxo diradical species. acs.org This is achieved through a one-electron transfer from the substrate to the metal and another from the metal to O2. acs.org The local isolate of Pseudomonas putida is a source for catechol 1,2-dioxygenase, which catalyzes the initial step in the ortho-pathway for phenol (B47542) degradation. nih.gov

While the general mechanisms of catechol dioxygenases are well-studied, specific research detailing the interaction of this compound derivatives with these enzymes is not prominently available in the reviewed literature.

HIV-1 protease is a critical enzyme for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins. nih.gov It is a primary target for antiretroviral therapy, and many inhibitors have been developed to block its activity. nih.govhealthline.com A key strategy in designing potent HIV-1 protease inhibitors is to maximize interactions with the enzyme's backbone atoms, a concept known as "backbone binding". rsc.org

A novel class of HIV-1 protease inhibitors featuring a flexible piperidine ring as the P2 ligand has been designed to enhance interactions within the active site. nih.gov One particularly potent derivative, inhibitor 3a , which incorporates an (R)-piperidine-3-carboxamide as the P2 ligand, demonstrated significantly enhanced activity compared to the established drug Darunavir. nih.gov Molecular modeling of these piperidine-based inhibitors reveals crucial hydrogen bonds and van der Waals interactions with the backbone atoms of the protease active site, providing a structural basis for their potency. nih.gov The piperidine ring itself may also form additional favorable interactions with mutant proteases, which can be beneficial in overcoming drug resistance. nih.gov

Table 1: Activity of Piperidine-Based HIV-1 Protease Inhibitor

| Compound | P2 Ligand | Enzymatic Inhibition (Ki) | Antiviral Activity (IC50) |

|---|---|---|---|

| Inhibitor 3a | (R)-piperidine-3-carboxamide | 29 pM | 0.13 nM |

| Darunavir | bis-tetrahydrofuran (bis-THF) | - | >0.8 nM (based on fold change) |

Data sourced from a study on novel piperidine HIV-1 protease inhibitors. nih.gov

Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. nih.govnih.gov Unlike serine-β-lactamases, there are currently no clinically approved inhibitors for MBLs, making them a significant public health threat. nih.gov These enzymes are categorized into subclasses B1, B2, and B3, all featuring an αβ/βα sandwich fold and one or two zinc ions in the active site that are essential for catalysis. nih.gov

In the search for MBL inhibitors, various molecular scaffolds have been explored. Six-membered ring analogues, including those with a piperidine ring, have been evaluated as potential inhibitors. nih.gov These compounds, considered mimics of the reaction product or intermediate, have demonstrated inhibitory activity in the low-micromolar range. nih.gov Another approach involves designing molecules that can chelate the essential zinc ions in the active site, thereby inactivating the enzyme. rsc.org For instance, a piperidine analog, MK-7655 , was found to inhibit both class A and class C β-lactamases, restoring the activity of the antibiotic imipenem (B608078) against resistant bacterial strains. researchgate.net

Table 2: Inhibition of Metallo-β-lactamases by a Piperidine Analog

| Compound | Target Enzyme Class | Effect |

|---|---|---|

| MK-7655 | Class A and C β-lactamases | Restores imipenem activity against resistant Pseudomonas and Klebsiella strains |

Data sourced from a study on β-lactamase inhibitors. researchgate.net

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune system by triggering inflammatory responses. nih.gov Aberrant activation of the NLRP3 inflammasome is linked to a variety of inflammatory diseases. nih.govresearchgate.net A critical step in NLRP3 activation is its ATPase activity, which is essential for the assembly and oligomerization of the inflammasome complex. nih.gov Consequently, inhibiting the ATPase function of NLRP3 has become a key strategy for developing anti-inflammatory therapeutics. nih.gov

Several small-molecule inhibitors have been identified that directly target the NLRP3 protein. For example, the compound CY-09 binds specifically to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent inflammasome activation. nih.gov Other compounds, such as Parthenolide and BAY 11-7082, are also reported to inhibit NLRP3 ATPase activity, though they may have other, less specific effects. nih.gov While various chemical scaffolds are known to inhibit NLRP3, specific research on the inhibitory activity of this compound derivatives against NLRP3 ATPase was not found in the reviewed literature.

Table 3: Examples of Direct NLRP3 Inflammasome Inhibitors and their Mechanism

| Inhibitor | Mechanism of Action | Target Site |

|---|---|---|

| CY-09 | Inhibits NLRP3 ATPase activity | ATP-binding motif of NACHT domain |

| Parthenolide | Directly inhibits NLRP3 ATPase activity | NACHT domain (presumed) |

| BAY 11-7082 | Directly inhibits NLRP3 ATPase activity | NACHT domain (presumed) |

Data sourced from studies on NLRP3 inflammasome inhibitors. nih.govnih.gov

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. The enzyme's active site is located at the bottom of a deep gorge, which contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. nih.gov

Piperidine-containing compounds are a well-established class of AChE inhibitors. acs.orgnih.gov The widely used anti-Alzheimer's drug, Donepezil, features a benzyl (B1604629) piperidine moiety that binds to the CAS. nih.gov Novel synthesized benzamide (B126) derivatives containing a piperidine core have also shown potent anti-AChE activity. nih.gov For example, compound 5d from one study, which has a fluorine-substituted benzamide group and a piperidine ring, exhibited an IC50 value of 13 nM, superior to the reference drug. nih.gov Molecular docking studies revealed that the piperidine group of these inhibitors interacts with key amino acids in the CAS and PAS, such as Trp286, Tyr72, and Phe330, through hydrophobic and π-π stacking interactions. nih.govnih.gov The protonated nitrogen of the piperidine ring is often a crucial element for interaction with the anionic site of the CAS. nih.gov

Table 4: AChE Inhibition by Piperidine Derivatives

| Compound | Description | AChE Inhibitory Activity (IC50) | Key Interacting Residues |

|---|---|---|---|

| Donepezil | FDA-approved drug with benzyl piperidine | 0.6 µM | Trp86, Phe295 |

| Compound 5d | Benzamide derivative with piperidine core | 13 nM | Tyr121 (H-bond), Phe330, Phe331, Tyr334 (hydrophobic) |

| Compound 5c | Phenoxyethyl piperidine derivative | 0.50 µM | Trp286, Tyr72, Arg296, Phe295 |

Data sourced from studies on piperidine-based AChE inhibitors. researchgate.netnih.govnih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, specifically for producing precursors of arabinogalactan (B145846) and lipoarabinomannan. nih.govnih.gov This makes DprE1 a highly attractive target for the development of new anti-tuberculosis drugs. researchgate.net DprE1 inhibitors are broadly classified as covalent or non-covalent. Covalent inhibitors, such as the benzothiazinones (BTZs), typically contain a nitro group and form an irreversible adduct with a cysteine residue (Cys387) in the enzyme's active site. nih.govbiorxiv.org

The piperidine scaffold has been incorporated into DprE1 inhibitors to improve their properties. acs.org Benzothiazinones containing a piperidine moiety have been designed and synthesized, leading to compounds with potent in vitro activity (MIC < 0.016μg/mL) against both drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. acs.org Furthermore, chemical space exploration of known DprE1 inhibitors has highlighted piperidine derivatives as a significant group, although some have potential toxicity concerns. nih.gov Structure-based design has also led to sulfonyl-piperazine benzothiazinones (sPBTZ) which, while less active than lead compounds, show improved solubility and stability. biorxiv.org

Table 5: Piperidine-Containing DprE1 Inhibitors

| Compound Class | Mechanism | Potency |

|---|---|---|

| Benzothiazinones with piperidine | Covalent inhibition (presumed) | MIC < 0.016 μg/mL against M. tuberculosis |

| sulfonyl-piperazine benzothiazinones (sPBTZ) | Covalent adduct with Cys387 | Efficient DprE1 inhibition, good in vivo activity |

Data sourced from studies on DprE1 inhibitors. acs.orgbiorxiv.org

Receptor Modulation Studies

Opioid Receptor Ligand Binding and Selectivity Profiles

The piperidine core is a fundamental scaffold in many potent opioid receptor ligands, particularly those targeting the mu-opioid receptor (μOR). The protonated amine within the piperidine ring is crucial for binding, typically forming an ionic interaction with a conserved aspartate residue (Asp147) in the receptor's binding pocket. nih.gov The orientation of substituents on the piperidine ring and the N-substituent dramatically influences binding affinity and selectivity for μ, delta (δ), and kappa (κ) opioid receptors.

Research into N-substituted normorphine derivatives, which feature a piperidine ring as part of their core structure, has demonstrated that these compounds can exhibit high affinity and selectivity for the μ-opioid receptor. researchgate.net For instance, certain N-phenylpropylnormorphine analogues have been shown to be potent μOR agonists with an affinity several times higher than that of morphine. researchgate.net Similarly, derivatives of fentanyl, a potent synthetic opioid containing a 4-anilidopiperidine skeleton, show that substitutions on the piperidine ring are critical for their μOR affinity. The addition of a 4-carbomethoxy group to the piperidine ring, as seen in carfentanil, results in one of the most potent μOR binders known. nih.gov

Studies on fentanyl derivatives have identified several common features for their binding mode at the μOR:

An ionic interaction between the receptor's Asp147 and the ligand's protonated piperidine nitrogen. nih.gov

The N-chain substituent is oriented toward the interior of the receptor. nih.gov

The anilide portion of the molecule penetrates a subpocket formed by several transmembrane helices. nih.gov

Furthermore, recent strategies have focused on developing ligands that target μOR-δOR heteromers, which may offer a novel approach to pain management with fewer side effects. Carfentanil-based amide derivatives have been identified that show high G-protein signaling activity at these μ–δ heteromers with low recruitment of β-arrestin2, a protein associated with adverse effects. nih.govrsc.org

Table 1: Opioid Receptor Binding Affinities of Selected Piperidine-Containing Compounds This table is interactive. Click on the headers to sort the data.

| Compound | Target Receptor | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|---|

| N-phenylpropylnormorphine (Analogue 94) | μ-Opioid Receptor | Ki = 0.93 | researchgate.net |

| Carfentanil (F15) | μ-Opioid Receptor | IC50 = 0.19 | nih.gov |

| Lofentanil (F16) | μ-Opioid Receptor | IC50 = 0.208 | nih.gov |

| Remifentanil (F17) | μ-Opioid Receptor | IC50 = 0.60 | nih.gov |

T-type Calcium Channel Blocking Activity

T-type calcium channels, particularly the Cav3.2 subtype, are recognized as important targets for the development of new analgesics. elsevierpure.com These channels play a role in neuronal excitability and have been implicated in various pain states. nih.gov While direct studies on this compound are limited in this context, research on structurally related diphenylpiperazine derivatives has shown that this chemical class can effectively block T-type calcium channels. nih.gov

In studies using whole-cell patch-clamp recordings on HEK293 cells, novel diphenylpiperazine derivatives were evaluated for their inhibitory activity against T-type calcium channels. nih.gov Certain compounds from this series were found to be effective blockers, subsequently demonstrating analgesic effects in animal models of pain. nih.gov The mechanism of T-type channel-dependent synaptic plasticity suggests that these channels can initiate membrane depolarization and subsequent calcium influx, which modulates neuronal signaling. nih.gov Blockers of these channels can interfere with this process, leading to a reduction in pain signaling.

Structure-activity relationship studies on other classes of T-type channel blockers, such as prenylflavanones, have identified specific structural features that confer potent blocking activity on Cav3.2 channels, highlighting the potential for targeted drug design. elsevierpure.com Although different scaffolds are involved, the principle of blocking these channels to achieve analgesia is a shared therapeutic strategy.

NMDA Receptor Polyamine-Sensitive Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and is modulated by various endogenous molecules, including polyamines like spermine (B22157) and spermidine. nih.gov Compounds that interact with the polyamine binding site can act as inhibitors (inverse agonists) of the NMDA receptor.

Research on derivatives of potent polyamine-sensitive NMDA receptor inhibitors has shown that incorporating a terminal amino group into a piperidine ring is a well-tolerated structural modification. meduniwien.ac.atnih.gov In a series of 5-(4-aminobutyl)-2-thiophene-octylamine derivatives, this structural change maintained the compound's ability to inhibit [3H]MK-801 binding to rat brain membranes, a measure of NMDA receptor channel blocking. nih.gov

Further studies with flexible homeomorphs of the NMDA channel blocker MK-801, such as (S)- and (R)-1-(1,2-diphenylethyl)piperidine, have been conducted to probe the NMDA channel pharmacophore. researchgate.net These piperidine-containing compounds act as inhibitors, and their binding can be sensitive to the presence of the modulator spermine, indicating an interaction with the polyamine-sensitive site. researchgate.net The stereochemistry of these piperidine derivatives significantly impacts their inhibitory potency. researchgate.net The interaction of these ligands is complex, with evidence suggesting that not all channel blockers interact with the channel in the same manner, and their affinity can be influenced by different NMDA receptor subunit combinations. researchgate.net

Table 2: NMDA Receptor Inhibition by Selected Piperidine-Containing Compounds This table is interactive. Click on the headers to sort the data.

| Compound Class | Activity | Key Structural Feature | Reference |

|---|---|---|---|

| Thiophene-dialkyldiamine Derivatives | Polyamine-sensitive inhibitor | Incorporation of amino group into a piperidine ring | meduniwien.ac.atnih.gov |

| 1-(1,2-diphenylethyl)piperidine | NMDA channel blocker | Piperidine ring as a flexible homeomorph of MK-801 | researchgate.net |

Histamine (B1213489) H1 Receptor Antagonism

The histamine H1 receptor is a G protein-coupled receptor that mediates allergic and inflammatory responses. wikipedia.org H1 antagonists, commonly known as antihistamines, block the action of histamine at this receptor. wikipedia.org The piperidine and piperazine (B1678402) moieties are common structural features in many H1 receptor antagonists.

Studies on 4-(diphenylmethyl)-1-piperazine derivatives have yielded compounds that are moderate to potent H1-receptor antagonists. nih.gov Similarly, research on dual-acting ligands has identified compounds with a piperidine core that exhibit high affinity for both histamine H3 and sigma-1 receptors. nih.gov In these dual-target ligands, the piperidine moiety was found to be a critical structural feature for activity. nih.gov

Aiming for pharmacological hybrids, a series of cyanoguanidines linking mepyramine-type H1R antagonist substructures (which contain an ethylenediamine (B42938) backbone similar to the core of this compound) with H2R antagonist moieties were synthesized. mdpi.com The most potent of these compounds achieved H1R antagonist activity with KB values in the low nanomolar range. mdpi.com These findings underscore the versatility of the piperidine/piperazine scaffold in designing ligands that can effectively antagonize the H1 receptor.

Table 3: Histamine H1 Receptor Antagonist Activity of Piperidine/Piperazine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| 4-(diphenylmethyl)-1-piperazine derivatives | Histamine H1 | Moderate to potent antagonists | nih.gov |

| Mepyramine-type Cyanoguanidines | Histamine H1 | Potent antagonists (nanomolar KB values) | mdpi.com |

Dopamine (B1211576) Receptor Ligand Studies

Dopamine receptors are crucial targets for treating a variety of neurological and psychiatric disorders. researchgate.net The piperidine and, more commonly, the piperazine ring are key structural motifs in many dopamine receptor ligands, particularly those targeting the D2-like (D2, D3, D4) receptor family. nih.gov

Research on N-phenylpiperazine benzamide analogues has led to the development of ligands that are highly selective for the D3 receptor over the D2 receptor. mdpi.com This selectivity is often attributed to the ability of the ligand to engage the D3 receptor in a bitopic fashion, where the N-phenylpiperazine moiety occupies the orthosteric binding site and the benzamide tail interacts with a unique secondary binding pocket. mdpi.com A key interaction for many of these ligands is a salt bridge formed between the protonated nitrogen of the piperazine/piperidine ring and a conserved aspartate residue (Asp110) in the binding pocket of D2-like receptors. nih.govmdpi.com

Studies on novel (2-methoxyphenyl)piperazine derivatives have resulted in compounds with nanomolar affinities at both D2 and D3 receptors, with most showing a slight preference for the D3 subtype. researchgate.net For example, N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) demonstrated high D3 receptor affinity and selectivity. researchgate.net Cryo-electron microscopy structures of the D1 receptor have also provided insights into how ligands bind, revealing that some can occupy both an orthosteric and an extended binding pocket. nih.gov

Table 4: Dopamine Receptor Affinities of Selected Piperazine/Piperidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Receptor | Binding Affinity (pKi or Ki) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 7c | D2R / D3R | pKi = 8.02 (D2R), 8.25 (D3R) | Slight D3 preference | researchgate.net |

| Compound 7i | D2R / D3R | pKi = 7.14 (D2R), 8.42 (D3R) | D3 selective | researchgate.net |

| Compound 6a | D3R | Ki = 1.4-43 nM | ~500-fold vs D2R | mdpi.com |

Adrenergic Receptor Ligand Studies

Adrenergic receptors are involved in regulating a wide range of physiological processes, and ligands targeting these receptors have numerous therapeutic applications. Some piperidine and piperazine derivatives developed for other CNS targets are often tested for their activity at adrenergic receptors to assess their selectivity.

In the development of 5-HT1A receptor ligands, a series of new (2-methoxyphenyl)piperazine derivatives were synthesized and evaluated for their antagonist activity at α1-adrenergic receptors. nih.gov It was found that several compounds that bound with very high affinity to 5-HT1A receptors (Ki = 0.12-0.63 nM) were notably devoid of antagonist activity at α1-adrenergic receptors. nih.gov This demonstrates that high selectivity can be achieved, separating the desired activity at one receptor from potential off-target effects at adrenergic receptors through careful structural design of the piperazine-based ligand. This is crucial for minimizing side effects such as hypotension that can be associated with α1-adrenergic blockade.

Adenosine (B11128) Receptor Ligand Studies

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors involved in a wide array of physiological processes, making them attractive targets for drug development. nih.gov The A2A adenosine receptor, in particular, has been a focus for treating neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

Studies have shown that incorporating a piperidine or piperazine moiety into various molecular scaffolds can yield potent and selective ligands for the A2A adenosine receptor. In one such study, a series of thiazolo[5,4-d]pyrimidine (B3050601) derivatives containing piperidine and piperazine groups were synthesized and evaluated as human A2A AR antagonists or inverse agonists. nih.gov It was found that introducing an ethylamine (B1201723) linker to attach the piperidine or piperazine residue to the core structure generally improved binding affinity. nih.gov For instance, among the synthesized compounds, the phenylpiperazine derivative 11 (2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine) demonstrated the highest affinity for the human A2A receptor with a Ki value of 8.62 nM. nih.gov Another derivative featuring a (pyrrolidin-1-yl)ethyl chain, compound 8 , also showed high affinity and selectivity for the A2A receptor subtype. nih.gov These findings highlight that the flexible ethylamine chain, a key feature of this compound, can be a crucial element in designing high-affinity adenosine receptor ligands.

Table 1: Binding Affinity and Potency of Thiazolo[5,4-d]pyrimidine Derivatives at the Human A₂A Adenosine Receptor

| Compound | Structure Description | hA₂A AR Kᵢ (nM) | hA₂A AR IC₅₀ (nM) |

| 8 | (Pyrrolidin-1-yl)ethyl derivative | 20.4 | 12.3 |

| 11 | Phenylpiperazine derivative with ethylamino linker | 8.62 | 7.42 |

| 12 | Derivative with ethylamino linker | - | - |

| 16 | Ethylbenzoate derivative with ethylamino linker | - | - |

| 19 | Piperidine-containing derivative | 108 | 58.7 |

Data sourced from a study on thiazolo[5,4-d]pyrimidine derivatives as A₂A receptor inverse agonists. nih.gov

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the metabolism of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes, particularly selective MAO-B inhibitors, are valuable in the treatment of neurodegenerative disorders such as Parkinson's disease. nih.gov The piperidine scaffold is a key feature in the design of new, reversible, and selective MAO inhibitors. nih.gov

A study involving 24 pyridazinobenzylpiperidine derivatives revealed significant and selective inhibitory activity against MAO-B. mdpi.comnih.gov Most of the tested compounds showed greater inhibition of MAO-B compared to MAO-A. mdpi.com Compound S5 , which features a 3-chloro substituent on the phenyl ring, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a Ki value of 0.155 μM. mdpi.comnih.gov This compound also demonstrated the highest selectivity, with a selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.gov Another derivative, compound S16 (with a 2-cyano substituent), was also a potent MAO-B inhibitor with an IC₅₀ of 0.979 μM and a Ki of 0.721 μM. mdpi.comnih.gov In contrast, the compounds generally showed weak MAO-A inhibition, with compound S15 being the most potent against this isoform with an IC₅₀ of 3.691 μM. mdpi.comnih.gov Kinetic studies confirmed that compounds S5 and S16 act as competitive and reversible inhibitors of MAO-B. nih.gov

Table 2: MAO Inhibitory Activity of Selected Pyridazinobenzylpiperidine Derivatives

| Compound | MAO-A IC₅₀ (μM) | MAO-B IC₅₀ (μM) | MAO-B Kᵢ (μM) | Selectivity Index (SI) for MAO-B |

| S5 | 3.857 | 0.203 | 0.155 ± 0.050 | 19.04 |

| S15 | 3.691 | >10 | - | - |

| S16 | >10 | 0.979 | 0.721 ± 0.074 | >10.21 |

Data sourced from a study on pyridazinobenzylpiperidine derivatives. mdpi.comnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) Ligand Studies

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear receptors that regulate genes involved in lipid and glucose metabolism. nih.govmdpi.com PPARγ, in particular, is a well-established therapeutic target for type 2 diabetes. nih.gov Derivatives of piperine (B192125), a natural alkaloid containing a piperidine ring, have been investigated as potential PPARγ agonists. nih.govnih.gov

In a study where 30 piperine derivatives were synthesized, several compounds showed potent agonistic activity for PPARγ, surpassing that of the reference drug rosiglitazone (B1679542). nih.govnih.gov The evaluation was conducted using a fluorescence polarization-based PPARγ ligand screening assay. nih.gov Compound 2t emerged as the most potent with an IC₅₀ of 1.03 μM, while compound 2a also showed significant activity with an IC₅₀ of 2.43 μM. nih.gov Both were more potent than rosiglitazone (IC₅₀ = 5.61 μM) and piperine itself (IC₅₀ = 18.35 μM). nih.gov Further investigation in human hepatocyte cells showed that compound 2a could activate PPARγ expression 11.8-fold compared to the control. nih.govnih.gov These results indicate that the piperidine moiety, as part of a larger molecular structure, can be effectively utilized to develop potent PPARγ agonists.

Table 3: PPARγ Agonistic Activity of Selected Piperine Derivatives

| Compound | Description | IC₅₀ (μM) |

| 2a | Amino acid-modified piperine derivative | 2.43 |

| 2t | Amino acid-modified piperine derivative | 1.03 |

| 3d | Piperine derivative | 79.32 |

| Piperine | Parent compound | 18.35 |

| Rosiglitazone | Positive Control | 5.61 |

Data sourced from a study on piperine derivatives as PPARγ agonists. nih.gov

Nucleic Acid Interactions

DNA Binding Affinity and Adduct Formation

The interaction of small molecules with DNA can lead to a range of biological effects. These interactions can involve non-covalent binding (e.g., intercalation or groove binding) or the formation of covalent DNA adducts, which can interfere with replication and transcription. nih.gov

While direct studies on the DNA adduct formation of this compound itself are not extensively documented in the available research, studies on related structures provide insight into how the piperidine moiety can influence DNA interactions. For example, piperidine-based heteroleptic Schiff base metal complexes have been shown to bind to DNA. rsc.org A study of two such complexes, a Ni(II) complex (1 ) and a Cu(II) complex (2 ), demonstrated strong binding affinity with DNA. rsc.org The binding constant (Kb) for the Cu(II) complex was higher than that of the Ni(II) complex, indicating a stronger interaction. rsc.org Molecular docking studies suggested that these interactions primarily involve groove binding and partial intercalation. rsc.org

Furthermore, the inclusion of a piperidine ligand in platinum-based anticancer drugs like cisplatin (B142131) has been explored. researchgate.netnih.gov Replacing an ammine group in cisplatin with a piperidine ligand to create cis-[PtCl₂(NH₃)(piperidine)] was found to reduce the affinity of certain high mobility group proteins for the DNA adducts formed by the drug. researchgate.netnih.gov This suggests that the piperidine structure can modulate the recognition of DNA damage by cellular proteins. The formation of covalent DNA adducts is a known mechanism of chemical carcinogenesis, often initiated by the enzymatic activation of chemicals to reactive intermediates that bind to DNA bases. youtube.comgenome.jp

Table 4: DNA Binding Constants of Piperidine-Based Schiff Base Metal Complexes

| Complex | Metal Center | Binding Constant (Kₑ) (M⁻¹) |

| 1 | Ni(II) | 7.7 x 10⁴ |

| 2 | Cu(II) | 1.8 x 10⁵ |

Data sourced from a study on piperidine-based heteroleptic Schiff base complexes. rsc.org

Structure Activity Relationship Sar Studies of N Piperidin 2 Ylmethyl Ethanamine Derivatives

Elucidation of Essential Structural Features for Biological Activity

The fundamental structure of N-(Piperidin-2-ylmethyl)ethanamine, consisting of a piperidine (B6355638) ring, an ethylamine (B1201723) linker, and a terminal nitrogen atom, presents several key features that are essential for its biological activity. The piperidine ring itself often acts as a crucial scaffold, providing a defined conformational restriction that is favorable for binding to specific biological targets. mdpi.com The basicity of the piperidine nitrogen is another critical factor. Modifications that alter this basicity, such as the formation of amides, sulfonamides, or ureas, can significantly impact the molecule's interaction with its target, although in some cases, receptor selectivity can be maintained despite these changes. nih.gov

The presence of the ethylamine side chain at the 2-position of the piperidine ring is a defining characteristic. This linker connects the piperidine core to other parts of the molecule, and its length and flexibility are often finely tuned to achieve optimal interaction with the target receptor. The terminal nitrogen atom of the ethylamine group frequently serves as a key interaction point, often forming hydrogen bonds or ionic interactions with the receptor.

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profiles of this compound derivatives are highly sensitive to the nature and position of substituents on both the piperidine ring and the terminal nitrogen atom. Studies on related N-phenyl-N-(piperidin-2-yl)propionamide analogues have shown that substituents on an aromatic ring attached to the core structure can dramatically influence binding affinity and selectivity for opioid receptors. nih.gov

For instance, the introduction of a hydroxyl group at the 5th position of a (tetrahydronapthalen-2yl)methyl group attached to the propionamide (B166681) nitrogen resulted in excellent binding affinities for the µ-opioid receptor, with affinities in the low nanomolar range and over 1000-fold selectivity compared to the δ-opioid receptor. nih.gov In contrast, other substitutions, such as amino or amide groups at the same position, led to derivatives with varied but generally lower affinities. nih.gov This highlights the profound impact that even subtle electronic and steric changes can have on the pharmacological outcome.

Furthermore, research on N-aryl-piperidine derivatives has demonstrated that the agonistic activity is greatly influenced by substituents on the aromatic ring. mdpi.com This suggests that for this compound derivatives, modifications to any aryl substituents would likely lead to a wide range of pharmacological activities, allowing for the fine-tuning of their receptor interaction profiles.

Table 1: Impact of Substituents on the Binding Affinity of N-phenyl-N-(piperidin-2-yl)propionamide Derivatives for Opioid Receptors

| Compound | Substituent at 5th position of (tetrahydronapthalen-2yl)methyl group | µ-opioid receptor binding affinity (Ki, nM) | δ-opioid receptor binding affinity (Ki, nM) |

|---|---|---|---|

| 19 | -OH | 4 | >4000 |

| 20 | -OH (fluoro analogue) | 5 | >5000 |

| Amine derivative | -NH2 | 850 | >8500 |

| Amide derivative | -NHAc | - | - |

Data derived from a study on N-phenyl-N-(piperidin-2-yl)propionamide analogues, which are structurally related to this compound derivatives. nih.gov

Stereochemical Influences on Biological Activity and Specificity

Stereochemistry plays a pivotal role in the biological activity and specificity of chiral molecules, and derivatives of this compound are no exception due to the chiral center at the 2-position of the piperidine ring. The (R) and (S) enantiomers of these compounds can exhibit significantly different pharmacological properties, including binding affinities, efficacies, and receptor selectivities. This is because the three-dimensional arrangement of atoms in each enantiomer can lead to distinct interactions with the chiral environment of a biological target, such as a receptor binding pocket.

Although specific studies on the stereochemical effects of this compound derivatives are not extensively detailed in the provided context, the principles of stereoselectivity are well-established in medicinal chemistry. For many biologically active piperidine derivatives, one enantiomer is often found to be significantly more potent than the other. This differential activity underscores the importance of controlling the stereochemistry during the synthesis and development of new drugs to ensure the desired therapeutic effect and to minimize potential off-target effects that might be associated with the less active enantiomer.

Linker Length and Heteroatom Effects on Target Interaction and Potency

The ethylamine linker in this compound is a critical determinant of its biological activity, and modifications to its length or the introduction of heteroatoms can have a profound impact on target interaction and potency. The length of the linker dictates the distance between the piperidine core and the terminal functional groups, which must be optimal for simultaneous and effective interaction with different sub-pockets of a receptor.

A study comparing N-phenyl-N-(piperidin-4-yl)propionamide with N-phenyl-N-(piperidin-4-ylmethyl)propionamide, which differ by a single methylene (B1212753) unit in the linker, revealed significant differences in their binding affinities for opioid receptors. Derivatives with the shorter N-phenyl-N-(piperidin-4-yl)propionamide core generally exhibited good binding affinity and high selectivity for the µ-opioid receptor. In contrast, the introduction of an additional methylene group to create the N-phenyl-N-(piperidin-4-ylmethyl)propionamide core resulted in analogues with only moderate binding affinity. nih.gov This demonstrates that even a subtle increase in linker length can be detrimental to potent receptor binding.

The introduction of heteroatoms, such as oxygen or sulfur, into the linker can also alter the molecule's properties by changing its flexibility, polarity, and hydrogen bonding capacity. These modifications can lead to new interactions with the target receptor, potentially enhancing potency or altering the pharmacological profile.

Table 2: Effect of Linker Length on µ-Opioid Receptor Binding Affinity

| Core Structure | Linker | µ-Opioid Receptor Binding Affinity (Ki, nM) |

|---|---|---|

| N-phenyl-N-(piperidin-4-yl)propionamide | Shorter | Good |

| N-phenyl-N-(piperidin-4-ylmethyl)propionamide | Longer (by one CH2) | Moderate (e.g., 190-580 nM for various derivatives) |

Data derived from a comparative study of structurally related piperidine derivatives. nih.gov

Pharmacophore Mapping and Ligand-Based Design

In the absence of a high-resolution crystal structure of the target receptor, pharmacophore mapping and ligand-based design are invaluable computational tools for understanding the structure-activity relationships of this compound derivatives. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response.

The development of a pharmacophore model typically begins with the identification of a set of active compounds. Computational methods are then used to identify the common structural features and their spatial relationships that are critical for activity. researchgate.net This model can then be used as a 3D query to screen large virtual databases of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies further refine this understanding by correlating variations in the physicochemical properties of the derivatives with their biological activities. mdpi.comnih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate predictive models based on the steric, electrostatic, and hydrophobic fields of the molecules. These models can provide detailed insights into how different substituents influence activity and can guide the design of new derivatives with improved potency and selectivity. mdpi.com

Medicinal Chemistry and Ligand Design Principles Employing the N Piperidin 2 Ylmethyl Ethanamine Scaffold

N-(Piperidin-2-ylmethyl)ethanamine as a Privileged Scaffold in Drug Discovery

The concept of a privileged scaffold refers to a molecular core structure that is capable of binding to multiple, often unrelated, biological targets. These scaffolds represent a starting point for the design of new drugs, offering a pre-validated framework that can be decorated with various functional groups to achieve desired biological activity and physicochemical properties. While piperazine (B1678402) is a well-known privileged scaffold due to its solubility, basicity, and conformational characteristics, the related this compound moiety also demonstrates significant potential. nih.gov

The utility of the piperidine (B6355638) and its derivatives, such as the 2-(piperidin-1-yl)ethan-1-amine motif, is evident in the development of antiviral agents. For instance, the incorporation of this structure into other molecules has led to the generation of novel inhibitors of the influenza A virus (IAV). nih.gov The inherent structural features of the this compound scaffold, including its basic nitrogen atoms and flexible side chain, allow it to engage in various non-covalent interactions with biological macromolecules like proteins and nucleic acids. This versatility makes it a valuable building block in the construction of libraries of compounds for high-throughput screening and subsequent lead discovery.

Scaffold Hopping Strategies for Novel Chemical Entities

Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the central core of a known active compound with a structurally different but functionally equivalent scaffold. mdpi.comdtic.milniper.gov.in This approach aims to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while retaining the key pharmacophoric elements responsible for biological activity. dtic.milniper.gov.in

The this compound scaffold and its analogs can be products of scaffold hopping exercises. For example, in the optimization of proteasome inhibitors, N-linked amines like piperidine were explored to improve solubility. dundee.ac.uk While in that specific instance it led to a loss of potency, it highlights the principle of exploring different ring systems and linkers. The goal of such a strategy is to discover a new core that maintains the essential three-dimensional arrangement of key interaction points. This can lead to the discovery of compounds with novel intellectual property and improved drug-like properties. nih.gov

Pharmacophore-Hybridization and Rational Design Approaches

Pharmacophore hybridization involves combining two or more pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity—from different known ligands into a single molecule. This rational design approach aims to create a hybrid compound with a dual or synergistic mode of action, or to improve the affinity and selectivity for a single target.

The this compound scaffold is amenable to such strategies. For instance, in the design of multi-target-directed ligands for Alzheimer's disease, N-benzylpiperidine analogs were synthesized to act as multifunctional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.gov The piperidine moiety can serve as a central scaffold onto which pharmacophoric elements targeting different binding sites or even different proteins can be appended.

This approach often relies on computational modeling and a deep understanding of the target's binding site. By identifying key interactions between a ligand and its receptor, medicinal chemists can rationally design new molecules that incorporate the this compound core and decorate it with functional groups that mimic the interactions of other known binders. The goal is to create a single, optimized molecule that addresses multiple aspects of a complex disease.

Lead Optimization and Derivatization for Target Specificity and Potency

For the this compound scaffold, derivatization can occur at several positions. The secondary amine in the piperidine ring, the primary amine of the ethanamine side chain, and the carbon atoms of the piperidine ring are all potential sites for modification. For example, in the optimization of H1-antihistamines, polar substituents were attached to the piperidine nitrogen to reduce the pKa and/or logP of the benzimidazole (B57391) analogs. researchgate.net

Computational methods, such as free energy perturbation (FEP) calculations, can guide this process by predicting the impact of specific structural changes on binding affinity. nih.gov This allows for a more rational and efficient exploration of chemical space, leading to the identification of derivatives with enhanced target specificity and potency. The table below illustrates how systematic modifications can be explored.

| Modification Site | Potential Modifications | Desired Outcome |

| Piperidine Nitrogen | Alkylation, Acylation, Arylation | Modulate basicity, lipophilicity, and introduce new interaction points |

| Ethanamine Nitrogen | Alkylation, Acylation | Alter hydrogen bonding capacity and steric bulk |

| Piperidine Ring | Introduction of substituents, heteroatom incorporation | Influence conformation and solubility |

| Ethyl Linker | Change length, introduce rigidity | Optimize distance and orientation of interacting groups |

Application in Multi-Target-Directed Ligand (MTDL) Design

The complexity of many diseases, such as neurodegenerative disorders, has spurred the development of multi-target-directed ligands (MTDLs). nih.govmdpi.com MTDLs are single molecules designed to interact with multiple biological targets implicated in the disease process. mdpi.com This approach offers the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies. nih.gov

The this compound scaffold is well-suited for the design of MTDLs. Its inherent structural features allow it to serve as a versatile template for the incorporation of different pharmacophoric elements. For example, a series of N-benzylpiperidine analogs were designed and synthesized as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) for the potential treatment of Alzheimer's disease. nih.gov In this design, the piperidine core acts as a central hub connecting a benzyl (B1604629) group, which can interact with one target, to other functional groups designed to interact with a second target.

Analytical Methodologies for N Piperidin 2 Ylmethyl Ethanamine Research

Electrochemical Analysis in Research Contexts

Electrochemical methods can be employed to investigate the redox properties of N-(Piperidin-2-ylmethyl)ethanamine. While specific studies on this compound are not widely reported, the electrochemical behavior of piperidine (B6355638) and related alkaloids has been explored. nih.gov Techniques like cyclic voltammetry could be used to study its oxidation potential. Such studies are valuable in understanding its potential role in redox processes or for developing electrochemical sensors. Furthermore, electrosynthesis, involving the electroreductive cyclization of imines, represents a modern approach to forming piperidine rings, highlighting the relevance of electrochemistry in the synthesis of such compounds. nih.gov

Mass Spectrometry Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound, as well as for assessing its purity.

Ionization: Electrospray ionization (ESI) in positive mode would be suitable, generating a protonated molecule [M+H]⁺.